Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine
Overview
Description
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine: is a chemical compound with the molecular formula C13H11F3N2 and a molecular weight of 252.24 g/mol . This compound is characterized by the presence of a pyridine ring and a trifluoromethyl-substituted phenyl group, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyridine-3-ylmethanamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, widely used in medicinal chemistry.
Uniqueness: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine is unique due to its specific structural features, such as the trifluoromethyl-substituted phenyl group and the pyridine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHXOOPEBTWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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